

Physical and chemical properties of 5-Azoniaspiro[4.5]decane

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Compound of Interest

Compound Name: 5-Azoniaspiro[4.5]decane

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An In-depth Technical Guide to 5-Azoniaspiro[4.5]decane

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Azoniaspiro[4.5]decane**, a spirocyclic quaternary ammonium compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for the parent compound, this guide also includes information on related derivatives to provide a broader context.

Core Physical and Chemical Properties

While extensive experimental data for **5-Azoniaspiro[4.5]decane** is not readily available in the public domain, a range of properties has been calculated using computational models. These computed properties, primarily sourced from PubChem, offer valuable insights into the molecule's characteristics.^[1]

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ N ⁺	PubChem[1]
Molecular Weight	140.25 g/mol	PubChem (Computed)[1]
IUPAC Name	5-azoniaspiro[4.5]decane	PubChem (Computed)[1]
SMILES	<chem>C1CC[N+]2(CC1)CCCC2</chem>	PubChem (Computed)[1]
InChI	InChI=1S/C9H18N/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2/q+1	PubChem (Computed)[1]
InChIKey	XEYHFNNNRPOHF-UHFFFAOYSA-N	PubChem (Computed)[1]
XLogP3	1.6	PubChem (Computed)[1]
Topological Polar Surface Area	0 Å ²	PubChem (Computed)[1]
CAS Number	177-38-8	PubChem[1]

Note: The properties listed above are computationally derived and should be used as estimations. Experimental validation is recommended for precise measurements.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of the parent **5-Azoniaspiro[4.5]decane** are scarce in publicly accessible literature. However, a protocol for the synthesis of a related derivative, **8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide**, provides a valuable reference for the methodologies that could be adapted for the synthesis of the core compound and its analogues.

Example Synthesis Protocol: 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide[2]

This synthesis involves the reaction of 1-(2-pyrimidinyl)piperazine with 1,4-dichlorobutane in the presence of sodium carbonate and potassium bromide.

Materials:

- 1-(2-pyrimidinyl)piperazine
- 1,4-dichlorobutane
- Sodium carbonate monohydrate
- Potassium bromide
- Isopropanol
- Acetone

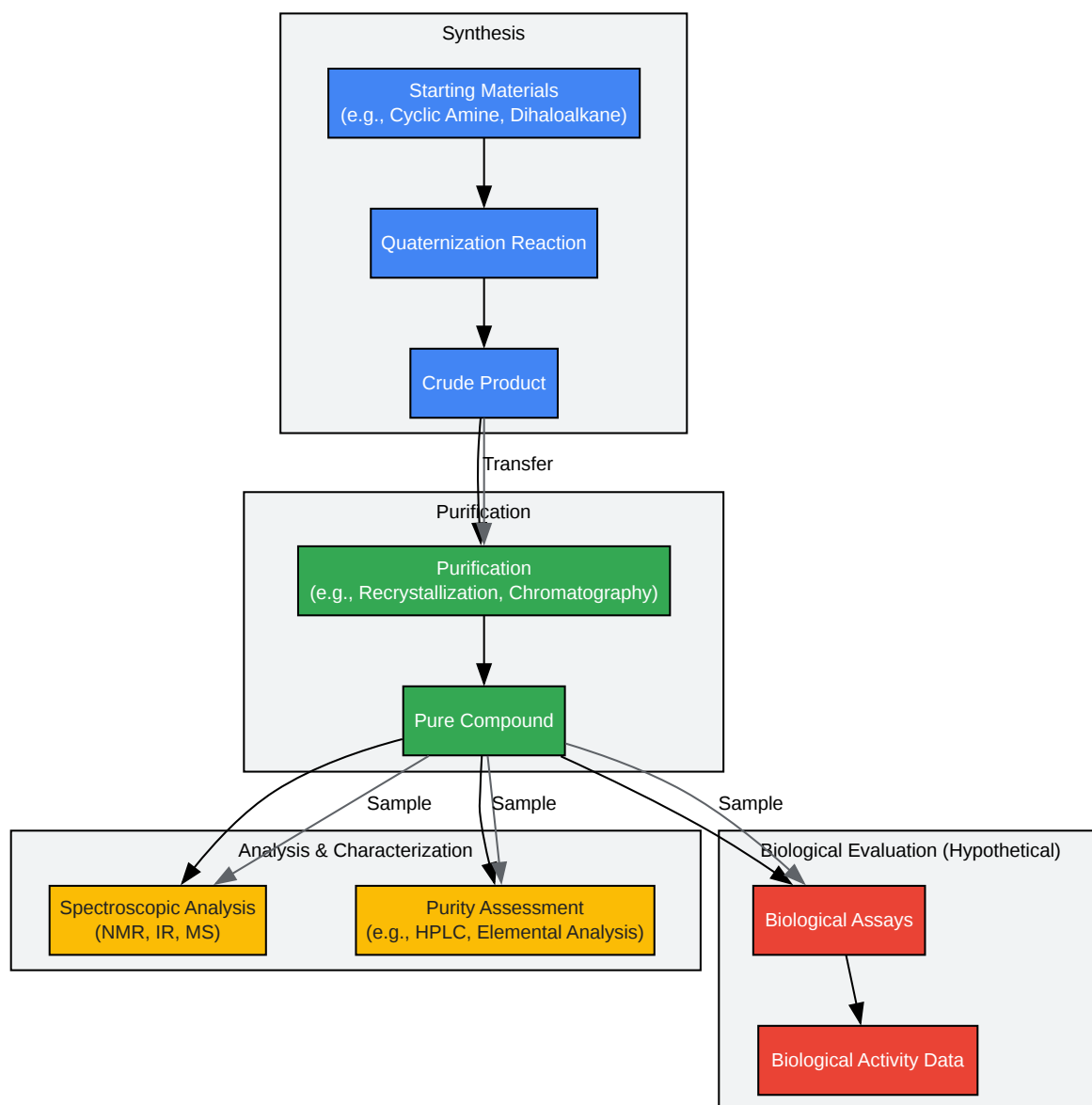
Procedure:

- A mixture of 1-(2-pyrimidinyl)piperazine (0.1 mole), 1,4-dichlorobutane (0.19 mole), sodium carbonate monohydrate (0.25 mole), and potassium bromide (0.375 mole) in 150 ml of isopropanol is prepared.
- The mixture is stirred and refluxed for an 8-hour period.
- The hot reaction mixture is filtered to remove insoluble materials, which are then washed with hot isopropanol.
- The combined filtrates are concentrated under reduced pressure.
- Trituration of the residual material with acetone yields 8-(2-pyrimidinyl)-8-aza-**5-azoniaspiro[4.5]decane** bromide.

Yield: 50-90%

Experimental and Logical Workflows

A general workflow for the synthesis and characterization of spirocyclic quaternary ammonium compounds like **5-Azoniaspiro[4.5]decane** can be conceptualized as follows:



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A generalized workflow for the synthesis, purification, analysis, and potential biological evaluation of **5-Azoniaspiro[4.5]decane**.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with **5-Azoniaspiro[4.5]decane**. Research on related spirocyclic quaternary ammonium compounds suggests potential applications in various therapeutic areas, including as antimicrobial agents and compounds targeting receptors in the central nervous system. However, any such potential for **5-Azoniaspiro[4.5]decane** remains speculative without dedicated biological studies. The biological properties of its derivatives are highly dependent on the nature of the substituent groups.

Further research is required to elucidate the pharmacological profile of **5-Azoniaspiro[4.5]decane** and to determine its potential as a lead compound in drug discovery.

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References

- 1. 5-Azoniaspiro[4.5]decane | C₉H₁₈N⁺ | CID 15657848 - PubChem [pubchem.ncbi.nlm.nih.gov]
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